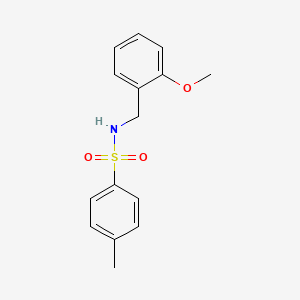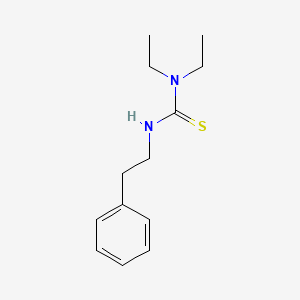![molecular formula C14H12ClN3O2 B5864279 N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. In
Mechanism of Action
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. HDACs have been implicated in the development of cancer, and inhibitors of HDACs have been shown to have anticancer activity. Therefore, it is possible that this compound exerts its anticancer effects through the inhibition of HDACs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, which is the process by which tumors develop a blood supply. This compound has also been shown to inhibit the migration and invasion of cancer cells. These findings suggest that this compound has potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is that it has been shown to have anticancer activity in vitro and in vivo. Additionally, the synthesis of this compound is relatively straightforward and can be carried out in most organic chemistry laboratories. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular targets of this compound.
Future Directions
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. It is important to identify the precise molecular targets of this compound in order to optimize its anticancer activity. Another direction is to explore the potential of this compound in combination with other anticancer agents. It is possible that this compound could enhance the activity of other anticancer agents or overcome drug resistance. Finally, it would be interesting to investigate the potential of this compound in other disease models, such as inflammatory diseases or neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in cancer research. Its anticancer activity, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and optimize its anticancer activity.
Synthesis Methods
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to yield this compound. This method has been reported in the literature and has been successfully replicated in various laboratories.
Scientific Research Applications
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells through the activation of caspases. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. These findings suggest that this compound could be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-5-6-10(11(15)8-9)14(19)20-18-13(16)12-4-2-3-7-17-12/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVZKQFDVHEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)

![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)


![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)